molecular formula C3H2O10Yb2 B6593575 Ytterbium(III) Carbonate Hydrate CAS No. 64360-98-1

Ytterbium(III) Carbonate Hydrate

Cat. No. B6593575
CAS RN: 64360-98-1
M. Wt: 544.1 g/mol
InChI Key: ODWSGMKOTKPSQE-UHFFFAOYSA-H
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Description

Ytterbium(III) Carbonate Hydrate is a chemical compound with the formula Yb2(CO3)3·xH2O . It is a white powder and is used in the preparation of other ytterbium compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula Yb2(CO3)3·xH2O . The CAS Number is 64360-98-1 .


Chemical Reactions Analysis

This compound can react with hydroiodic acid to obtain ytterbium (III) iodide in aqueous solution . It can also be converted to other Ytterbium compounds, such as the oxide by heating (calcination) .


Physical And Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 526.11 (anhydrous basis) . Unfortunately, the search results for the physical and chemical properties have expired.

Mechanism of Action

Target of Action

Ytterbium(III) Carbonate Hydrate, with the molecular formula Yb2(CO3)3·xH2O , is a compound that primarily targets the photochemical activity in various applications . It’s used as a precursor for the preparation of ytterbium oxide nanoparticles .

Mode of Action

The compound interacts with its targets through a direct precipitation reaction . This reaction is optimized to act as a facile and efficient method for the preparation of ytterbium carbonate nanoparticles . The ytterbium carbonate particles prepared through the optimum reaction conditions possess average diameters around 40 nm .

Biochemical Pathways

The compound is used in the synthesis of ytterbium oxide nanoparticles via a thermal decomposition step at 650°c . These nanoparticles have been found to exhibit photochemical activity, suggesting they may influence pathways related to light absorption and energy transfer .

Result of Action

The primary result of this compound’s action is the formation of ytterbium oxide nanoparticles . These nanoparticles have been found to exhibit photochemical activity, which suggests they may have applications in areas such as photocatalysis . Furthermore, these nanoparticles have been shown to be efficient for the elimination of organic pollutants, such as methyl orange, during water treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the precipitation reaction used to form ytterbium carbonate nanoparticles is influenced by factors like temperature, mixing conditions, and the concentrations of the reactants . Additionally, the photocatalytic ability of the resulting ytterbium oxide nanoparticles can be affected by the presence of light .

Advantages and Limitations for Lab Experiments

One advantage of Ytterbium(III) Carbonate Hydrate is its high solubility in water, which makes it easy to handle and use in laboratory experiments. However, one limitation is its high cost compared to other rare earth metal compounds.

Future Directions

There are many potential future directions for the study of Ytterbium(III) Carbonate Hydrate. One direction is the further study of its potential applications in biomedical research, including as a contrast agent for MRI and as a drug delivery system. Another direction is the synthesis of new ytterbium-based materials using this compound as a precursor. Additionally, the study of the catalytic properties of this compound for various chemical reactions could lead to the development of new and more efficient catalytic systems.

Scientific Research Applications

Ytterbium(III) Carbonate Hydrate has been extensively studied for its potential applications in various scientific fields. In material science, it has been used as a precursor for the synthesis of ytterbium-based materials, including ytterbium oxide and ytterbium fluoride. In catalysis, it has been used as a catalyst for various chemical reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide.

Safety and Hazards

When handling Ytterbium(III) Carbonate Hydrate, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Relevant Papers

Unfortunately, the search results did not provide specific papers related to this compound .

properties

IUPAC Name

ytterbium(3+);tricarbonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O3.H2O.2Yb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWSGMKOTKPSQE-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Yb+3].[Yb+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O10Yb2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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